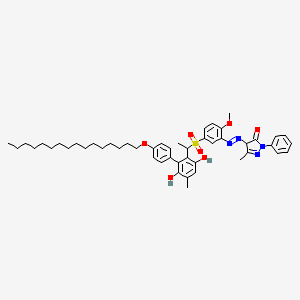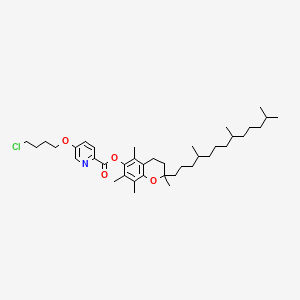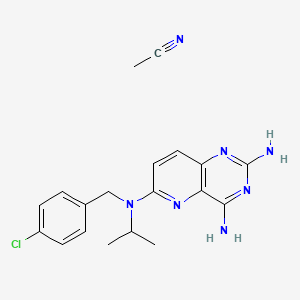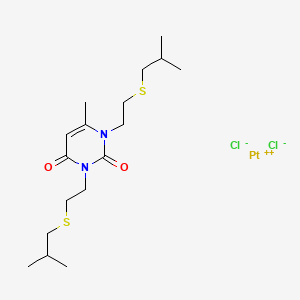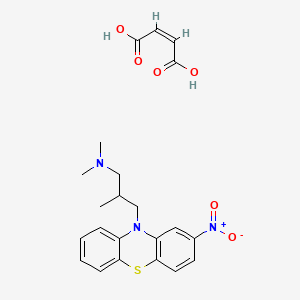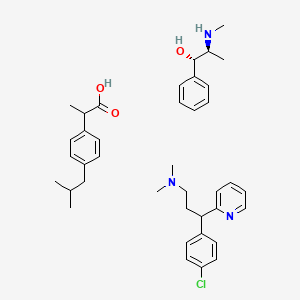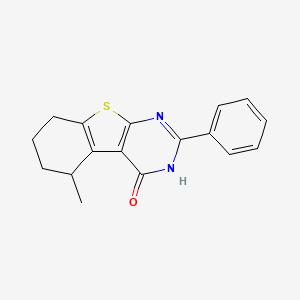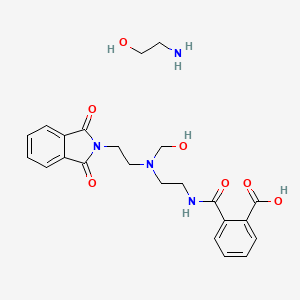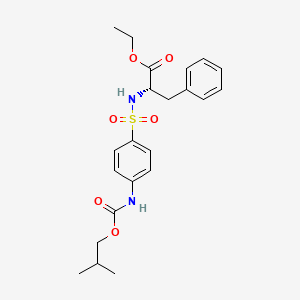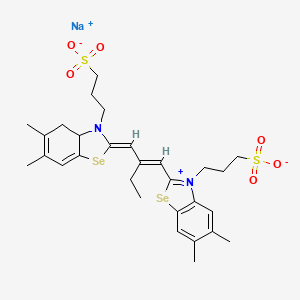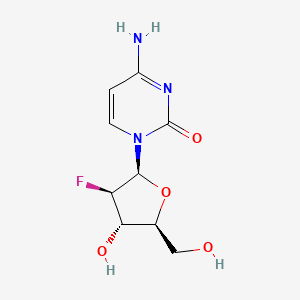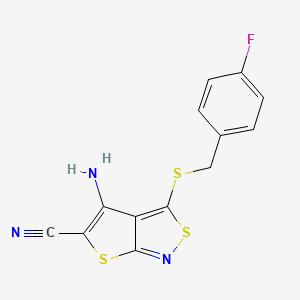
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-c]isothiazole core substituted with an amino group, a carbonitrile group, and a 4-fluorophenylmethylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-c]isothiazole derivative with a suitable amine and a fluorophenylmethylthio reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino and fluorophenylmethylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Applications De Recherche Scientifique
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure and biological activities make it a candidate for drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various therapeutic effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyrazole derivatives: These compounds share a similar thieno[2,3-c] core but differ in their substituents and biological activities.
Thiophene derivatives: Compounds with a thiophene ring system exhibit a range of biological activities and are used in various applications, similar to thieno(2,3-c)isothiazole derivatives.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
135518-37-5 |
|---|---|
Formule moléculaire |
C13H8FN3S3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-13-10-11(16)9(5-15)19-12(10)17-20-13/h1-4H,6,16H2 |
Clé InChI |
PNPOQNUTWWUXTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=C3C(=C(SC3=NS2)C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


